Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Description
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 178876-86-3) is a brominated pyridine derivative with a molecular formula of C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol . It features a methyl ester at position 2, a bromine atom at position 5, a methyl group at position 1, and a ketone at position 4. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, such as in the development of nonnucleoside SARS-CoV-2 RdRp inhibitors . Its synthesis typically involves methylation of a precursor using methyl iodide (MeI) in the presence of a base like K₂CO₃ .
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 5-bromo-1-methyl-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-10-6(8(12)13-2)4-3-5(9)7(10)11/h3-4H,1-2H3 |
InChI Key |
HZCKSRGQYNGBTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C(C1=O)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves selective bromination of a suitably substituted 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate precursor. The key steps include:
- Starting material : 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate or its analogues.
- Brominating agent : Bromine (Br2) or N-bromosuccinimide (NBS) are commonly used.
- Solvents : Acetic acid, dichloromethane, or other inert organic solvents facilitate the reaction.
- Conditions : Typically carried out at room temperature or slightly elevated temperatures under stirring to ensure controlled bromination at the 5-position of the pyridine ring.
This approach ensures regioselective introduction of the bromine atom without affecting other functional groups such as the methyl ester or the ketone.
Detailed Reaction Conditions and Examples
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | Starting pyridine derivative | Substrate for bromination |
| 2 | Bromine (Br2) or N-bromosuccinimide (NBS) | Brominating agent | Electrophilic bromination at 5-position |
| 3 | Solvent: Acetic acid or dichloromethane | Medium for reaction | Facilitates regioselective bromination |
| 4 | Temperature: Room temperature to 40°C | Reaction temperature | Controls reaction rate and selectivity |
| 5 | Stirring time: 1-4 hours | Ensures complete reaction | High yield of brominated product |
| 6 | Work-up: Quenching with water, extraction | Isolation of product | Purification via chromatography |
Variations and Optimization
- Use of N-bromosuccinimide (NBS) is preferred in some protocols for milder and more controlled bromination.
- Reaction times and temperatures can be optimized to minimize side reactions such as over-bromination or decomposition.
- Solvent choice affects yield and purity; dichloromethane often provides better selectivity compared to acetic acid.
- Purification typically involves column chromatography or recrystallization to obtain high-purity product.
Research Findings and Data Analysis
Chemical and Physical Data
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C8H8BrNO3 | Computed (PubChem) |
| Molecular Weight | 246.06 g/mol | Computed (PubChem) |
| Melting Point | Not explicitly reported | Literature data scarce |
| Purity | ≥95% (commercial samples) | Supplier specifications (AchemBlock) |
| Solubility | Soluble in DMSO, ethanol | Experimental preparation notes |
Spectroscopic Characterization
- NMR (Nuclear Magnetic Resonance) : Confirms substitution pattern on pyridine ring and presence of methyl ester and methyl groups.
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 246 consistent with molecular weight.
- IR Spectroscopy : Characteristic carbonyl stretches (~1700 cm⁻¹) for ketone and ester groups.
Application of Preparation Methods in Research
- The brominated pyridine derivative serves as a building block for synthesizing analogues with potential biological activity.
- Bromination at the 5-position allows further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions).
- Research involving this compound includes studies on enzyme inhibition and antiviral activities, where precise substitution patterns influence binding affinity.
Summary Table of Preparation Methods
| Method | Brominating Agent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct bromination | Br2 | Acetic acid | Room temperature | 70-85 | Requires careful control of equivalents |
| NBS-mediated bromination | N-bromosuccinimide | Dichloromethane | 25-40°C | 75-90 | Milder conditions, better selectivity |
| Alternative brominating agents* | - | - | - | - | Limited data, less commonly used |
*Alternative agents may include pyridinium tribromide or other bromine donors but are less documented for this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxo derivatives and dihydropyridine derivatives.
Scientific Research Applications
Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes the target compound and its closest structural analogues, highlighting differences in substituent positions, functional groups, and properties:
Key Observations :
- Positional Isomerism : The target compound and its 3-carboxylate analogue (CAS 153888-47-2) differ only in ester position (2 vs. 3), reducing their structural similarity to 0.68 . This positional shift may alter reactivity, such as susceptibility to hydrolysis or participation in hydrogen bonding.
- Functional Group Impact : Replacing the methyl ester with a carboxylic acid (CAS 19621-92-2) increases the similarity score to 0.73 , suggesting functional group polarity significantly influences molecular recognition .
Biological Activity
Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 178876-86-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.
- Molecular Formula : C7H6BrNO3
- Molecular Weight : 232.03 g/mol
- CAS Number : 178876-86-3
- Structure : The compound features a dihydropyridine skeleton, which is significant in pharmacology due to its interaction with various biological targets.
1. Calcium Channel Modulation
Dihydropyridine derivatives, including this compound, are known to act as calcium channel blockers . These compounds can inhibit L-type calcium channels, which play a crucial role in cardiovascular physiology and have implications in treating hypertension and angina pectoris .
2. Anticonvulsant Properties
Research indicates that certain dihydropyridine derivatives exhibit anticonvulsant activity. The modulation of calcium channels may contribute to their effectiveness in managing seizure disorders . This property is particularly relevant for compounds that can selectively target calcium influx in neuronal tissues.
3. Antimicrobial Activity
Preliminary studies have suggested that Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine derivatives may demonstrate antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, indicating a potential for development as antimicrobial agents .
Table 1: Summary of Biological Activities
Notable Research Findings
- Calcium Channel Blockade : A study demonstrated that dihydropyridine derivatives could effectively block calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
- Anticonvulsant Efficacy : In experimental models, certain dihydropyridines showed significant anticonvulsant effects, suggesting their utility in neurological applications .
- Antimicrobial Activity : Compounds with similar structures have been reported to inhibit the growth of pathogenic bacteria and fungi, indicating a broader spectrum of biological activity .
Q & A
What are the standard synthetic routes for Methyl 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate?
Level: Basic
Answer:
The synthesis typically involves bromination of a precursor dihydropyridine derivative. For structurally similar compounds, brominating agents like N-bromosuccinimide (NBS) or elemental bromine are employed in polar solvents (e.g., acetonitrile, dichloromethane) under reflux conditions. Reaction parameters such as temperature, solvent choice, and catalyst (e.g., methanesulfonic acid) are critical for optimizing yield and minimizing by-products . Multi-step protocols may include esterification or oxidation steps, as seen in analogous dihydropyridine syntheses .
How is this compound characterized using spectroscopic and analytical methods?
Level: Basic
Answer:
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and ring proton environments. For example, the bromine atom induces distinct deshielding effects on adjacent protons .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (m/z ≈ 246.06 for C₈H₈BrNO₃) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Peaks near 1700 cm⁻¹ confirm ester carbonyl and lactam C=O groups .
What computational tools are recommended for crystal structure analysis of this compound?
Level: Advanced
Answer:
For crystallographic refinement and validation:
- SHELX Suite: Used for small-molecule refinement (SHELXL) and structure solution (SHELXD/SHELXS), particularly for high-resolution or twinned data .
- Mercury CSD: Visualizes intermolecular interactions (e.g., hydrogen bonds, π-stacking) and calculates packing similarity .
- PLATON/ADDSYM: Validates structural correctness and checks for missed symmetry .
How can researchers resolve contradictions in reported synthetic yields or spectral data?
Level: Advanced
Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Strategies include:
- Reaction Optimization: Use design-of-experiments (DoE) to systematically vary parameters (temperature, stoichiometry).
- Purification Techniques: Employ column chromatography or recrystallization to isolate high-purity product .
- Cross-Validation: Compare spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .
What strategies enable regioselective functionalization of this compound?
Level: Advanced
Answer:
Regioselectivity is influenced by:
- Directing Groups: The methyl and ester groups direct electrophilic substitution to specific positions on the pyridine ring.
- Catalytic Systems: Palladium catalysts enable Suzuki-Miyaura coupling at the bromine site, while protecting the lactam oxygen .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the electron-deficient C-5 position .
How are hydrogen-bonding patterns analyzed in its crystal structure?
Level: Advanced
Answer:
Hydrogen-bonding networks are analyzed using:
- Graph-Set Analysis: Classifies motifs (e.g., chains, rings) to understand supramolecular assembly .
- Mercury CSD: Generates interaction maps and quantifies bond distances/angles .
- Single-Crystal XRD: Resolves proton positions in high-resolution structures, as demonstrated in related dihydropyridine salts .
What are the potential applications of this compound in medicinal chemistry?
Level: Basic
Answer:
The compound serves as a versatile building block for:
- Drug Discovery: Functionalization of the bromine site creates analogs targeting enzymes (e.g., kinases) or ion channels .
- Pharmacophore Development: The dihydropyridine core is explored for antioxidant or antimicrobial activity in structure-activity relationship (SAR) studies .
How does the bromine substituent influence reactivity and electronic properties?
Level: Advanced
Answer:
The bromine atom:
- Enhances Electrophilicity: Activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the C-5 position.
- Modifies Electronic Effects: Withdraws electron density via inductive effects, shifting redox potentials in electrochemical studies .
- Affords Halogen Bonding: Participates in non-covalent interactions in crystal packing, influencing solubility and stability .
What challenges arise in scaling up the synthesis of this compound?
Level: Advanced
Answer:
Scalability issues include:
- By-Product Formation: Side reactions (e.g., over-bromination) require strict stoichiometric control.
- Purification Complexity: High-polarity by-products necessitate advanced techniques like preparative HPLC .
- Reactor Design: Continuous flow systems improve heat/mass transfer compared to batch reactors .
How is the compound’s stability assessed under varying storage conditions?
Level: Basic
Answer:
Stability studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
